Cas no 39268-74-1 (5-Ethoxypyrimidin-2-amine)
5-Ethoxypyrimidin-2-amine Chemical and Physical Properties
Names and Identifiers
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- 5-Ethoxypyrimidin-2-amine
- 2-amino-5-ethoxypyrimidine
- 5-Ethoxy-2-pyrimidinamine
- 5-Ethoxy-pyrimidin-2-ylamine
- 5-Ethoxy-2-pyrimidineamine
- 2-Pyrimidinamine, 5-ethoxy-
- NGWGYIGTWBAKAN-UHFFFAOYSA-N
- 2-AMINO-5-ETHOXY PYRIMIDINE
- FCH934127
- 5139AB
- RP20536
- EN001679
- AB0006372
- ST2406235
- AX8228174
- BB 0260862
- A6579
- X-1
- TS-01804
- AMY32255
- CS-0012690
- 2-Pyrimidinamine,5-ethoxy-
- 5-Ethoxy-2-aMinopyriMidine
- 39268-74-1
- DTXSID00663952
- SB36997
- FT-0682511
- SCHEMBL3711651
- MFCD00223638
- J-517469
- AKOS006339214
- DB-069795
- 2-Pyrimidinamine, 5-ethoxy- (9CI)
-
- MDL: MFCD00223638
- Inchi: 1S/C6H9N3O/c1-2-10-5-3-8-6(7)9-4-5/h3-4H,2H2,1H3,(H2,7,8,9)
- InChI Key: NGWGYIGTWBAKAN-UHFFFAOYSA-N
- SMILES: O(C1=CN=C(N)N=C1)CC
Computed Properties
- Exact Mass: 139.07500
- Monoisotopic Mass: 139.075
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 91
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 61
- XLogP3: 0.2
Experimental Properties
- Color/Form: Pale-yellow to Yellow-brown Solid
- Density: 1.173
- Melting Point: NA
- Boiling Point: 316.88 °C at 760 mmHg
- Flash Point: 145.444 °C
- PSA: 61.03000
- LogP: 1.03870
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
5-Ethoxypyrimidin-2-amine Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H320;H335
- Warning Statement: P261;P280;P301+P312;P302+P352;P305+P351+P338
- Safety Instruction: H303+H313+H333
- HazardClass:IRRITANT
- Storage Condition:Room temperature
5-Ethoxypyrimidin-2-amine Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Ethoxypyrimidin-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AM130-1g |
5-Ethoxypyrimidin-2-amine |
39268-74-1 | 97% | 1g |
1202.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AM130-50mg |
5-Ethoxypyrimidin-2-amine |
39268-74-1 | 97% | 50mg |
150.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AM130-250mg |
5-Ethoxypyrimidin-2-amine |
39268-74-1 | 97% | 250mg |
570CNY | 2021-05-07 | |
| AstaTech | 51071-0.25/G |
2-AMINO-5-ETHOXYPYRIMIDINE |
39268-74-1 | 97% | 0.25g |
$53 | 2023-09-17 | |
| AstaTech | 51071-1/G |
2-AMINO-5-ETHOXYPYRIMIDINE |
39268-74-1 | 97% | 1g |
$139 | 2023-09-17 | |
| AstaTech | 51071-5/G |
2-AMINO-5-ETHOXYPYRIMIDINE |
39268-74-1 | 97% | 5/G |
$722 | 2022-06-02 | |
| Fluorochem | 063306-250mg |
5-Ethoxypyrimidin-2-amine |
39268-74-1 | 97% | 250mg |
£51.00 | 2022-03-01 | |
| Fluorochem | 063306-1g |
5-Ethoxypyrimidin-2-amine |
39268-74-1 | 97% | 1g |
£128.00 | 2022-03-01 | |
| Fluorochem | 063306-5g |
5-Ethoxypyrimidin-2-amine |
39268-74-1 | 97% | 5g |
£406.00 | 2022-03-01 | |
| TRC | E892815-100mg |
5-Ethoxy-2-pyrimidinamine |
39268-74-1 | 100mg |
$110.00 | 2023-05-18 |
5-Ethoxypyrimidin-2-amine Suppliers
5-Ethoxypyrimidin-2-amine Related Literature
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on 5-Ethoxypyrimidin-2-amine
Introduction to 5-Ethoxypyrimidin-2-amine (CAS No. 39268-74-1) and Its Emerging Applications in Chemical Biology
5-Ethoxypyrimidin-2-amine, identified by the Chemical Abstracts Service Number (CAS No.) 39268-74-1, is a heterocyclic organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the pyrimidine derivative class, a structural motif widely recognized for its biological activity and versatility in drug design. The ethoxy substituent at the 5-position and the amine group at the 2-position contribute to its unique chemical properties, making it a valuable scaffold for synthesizing novel bioactive molecules.
The structural framework of 5-Ethoxypyrimidin-2-amine facilitates diverse functionalization, enabling researchers to explore its potential in various therapeutic areas. Pyrimidine derivatives are well-documented for their roles in nucleic acid metabolism, enzyme inhibition, and as intermediates in the synthesis of antiviral, anticancer, and antimicrobial agents. The presence of the ethoxy group enhances lipophilicity, improving membrane permeability, while the amine functionality allows for further derivatization through hydrogen bonding or ionic interactions with biological targets.
Recent advancements in computational chemistry and high-throughput screening have accelerated the discovery of pyrimidine-based scaffolds with therapeutic promise. Studies indicate that 5-Ethoxypyrimidin-2-amine exhibits inhibitory activity against several enzymes implicated in inflammatory pathways, making it a candidate for developing anti-inflammatory drugs. Its ability to modulate kinase activity has also been explored, particularly in contexts where dysregulation of these enzymes contributes to diseases such as cancer and autoimmune disorders.
One of the most compelling aspects of 5-Ethoxypyrimidin-2-amine is its role as a precursor in medicinal chemistry. Researchers have leveraged this compound to develop analogs with enhanced selectivity and reduced toxicity. For instance, modifications at the 3-position or 4-position of the pyrimidine ring have yielded derivatives with potent antiviral effects, targeting specific viral proteases or polymerases. These modifications underscore the compound’s adaptability as a building block for drug discovery.
The synthesis of 5-Ethoxypyrimidin-2-amine typically involves multi-step organic reactions, often starting from commercially available pyrimidine precursors. Advances in synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and microwave-assisted synthesis, have improved yield and purity, making large-scale production more feasible. These innovations not only streamline the supply chain but also enable rapid exploration of structural variations.
In academic research, 5-Ethoxypyrimidin-2-amine has been employed in studies examining its interaction with biological macromolecules. X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have revealed how this compound binds to target proteins, providing insights into its mechanism of action. Such structural data is critical for optimizing drug candidates by ensuring high affinity and specificity.
The pharmaceutical industry has shown particular interest in 5-Ethoxypyrimidin-2-amine due to its potential as a lead compound for small-molecule drugs. Several clinical trials are underway evaluating derivatives with improved pharmacokinetic profiles. These trials focus on conditions where pyrimidine-based inhibitors offer therapeutic advantages over existing treatments. The outcomes are expected to provide valuable data on dosing regimens, side effects, and long-term efficacy.
Beyond therapeutics, 5-Ethoxypyrimidin-2-amine finds applications in agrochemical research, where it serves as a precursor for herbicides and fungicides. Its structural features contribute to selective toxicity against pathogenic fungi while minimizing harm to crops. This dual utility highlights the compound’s broad industrial relevance.
The future direction of research on 5-Ethoxypyrimidin-2-amine includes exploring its role in emerging therapeutic modalities such as targeted protein degradation and gene editing tools. By integrating this scaffold into innovative drug delivery systems—such as nanoparticles or prodrugs—scientists aim to enhance bioavailability and tissue-specific targeting.
In summary,5-Ethoxypyrimidin-2-amine (CAS No. 39268-74-1) represents a versatile and promising compound with far-reaching implications in chemical biology and medicine. Its unique structural features, coupled with recent advancements in synthetic chemistry and drug design, position it as a cornerstone for future therapeutic developments.
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